molecular formula C17H16O3 B13880057 1-(4-Methoxy-3-methylphenyl)-3-phenylpropane-1,3-dione

1-(4-Methoxy-3-methylphenyl)-3-phenylpropane-1,3-dione

Cat. No.: B13880057
M. Wt: 268.31 g/mol
InChI Key: SQWNHNPPZFAFJW-UHFFFAOYSA-N
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Description

1-(4-Methoxy-3-methylphenyl)-3-phenylpropane-1,3-dione is an organic compound known for its unique chemical structure and properties It is characterized by the presence of a methoxy group, a methyl group, and a phenyl group attached to a propane-1,3-dione backbone

Preparation Methods

The synthesis of 1-(4-Methoxy-3-methylphenyl)-3-phenylpropane-1,3-dione can be achieved through several synthetic routes. One common method involves the condensation of 4-methoxy-3-methylbenzaldehyde with acetophenone in the presence of a base such as sodium hydroxide. The reaction typically proceeds under reflux conditions, resulting in the formation of the desired product after purification.

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

1-(4-Methoxy-3-methylphenyl)-3-phenylpropane-1,3-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or hydrocarbons.

    Substitution: The methoxy and methyl groups on the aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.

Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like ethanol or dichloromethane, and controlled temperatures. The major products formed depend on the specific reaction and conditions employed.

Scientific Research Applications

1-(4-Methoxy-3-methylphenyl)-3-phenylpropane-1,3-dione has found applications in various scientific research fields:

    Chemistry: It serves as a precursor for the synthesis of heterocyclic compounds, which are valuable in the development of pharmaceuticals and agrochemicals.

    Biology: The compound’s derivatives have shown potential biological activities, including antimicrobial and antiproliferative properties, making it a subject of interest in drug discovery.

    Medicine: Research has explored its potential as an intermediate in the synthesis of therapeutic agents targeting specific diseases.

    Industry: It is used in the production of specialty chemicals and materials with specific properties, such as dyes and polymers.

Mechanism of Action

The mechanism of action of 1-(4-Methoxy-3-methylphenyl)-3-phenylpropane-1,3-dione involves its interaction with molecular targets and pathways within biological systems. The compound’s structure allows it to participate in various biochemical reactions, influencing cellular processes and signaling pathways. For instance, its derivatives may inhibit specific enzymes or receptors, leading to therapeutic effects.

Comparison with Similar Compounds

1-(4-Methoxy-3-methylphenyl)-3-phenylpropane-1,3-dione can be compared with other similar compounds, such as:

    1-(4-Methoxy-3-methylphenyl)-1-propanone: This compound shares a similar aromatic structure but differs in the position and nature of functional groups.

    4-Methoxyphenylacetic acid: Another related compound with a methoxy group on the aromatic ring, but with different reactivity and applications.

    4-Methoxy-3-methylphenyl)-4-oxobutenoic acid: Known for its reactivity towards nucleophiles, leading to the synthesis of various heterocyclic compounds.

The uniqueness of this compound lies in its specific combination of functional groups and its versatile reactivity, making it a valuable compound in scientific research and industrial applications.

Properties

Molecular Formula

C17H16O3

Molecular Weight

268.31 g/mol

IUPAC Name

1-(4-methoxy-3-methylphenyl)-3-phenylpropane-1,3-dione

InChI

InChI=1S/C17H16O3/c1-12-10-14(8-9-17(12)20-2)16(19)11-15(18)13-6-4-3-5-7-13/h3-10H,11H2,1-2H3

InChI Key

SQWNHNPPZFAFJW-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)C(=O)CC(=O)C2=CC=CC=C2)OC

Origin of Product

United States

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